N-[(E)-(2-chlorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine
Description
N-[(E)-(2-chlorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with a piperidine group, a methoxy group, and a chlorophenylmethylideneamino group
Properties
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN6O/c1-24-16-20-14(19-15(21-16)23-9-5-2-6-10-23)22-18-11-12-7-3-4-8-13(12)17/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,19,20,21,22)/b18-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWCVYGROVELMN-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)NN=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)N/N=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(E)-(2-chlorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine typically involves a multi-step process. One common synthetic route includes the nucleophilic aromatic substitution reaction of a triazine derivative with a piperidine derivative. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The intermediate product is then treated with a chlorophenylmethylideneamine derivative under reflux conditions to yield the final compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
N-[(E)-(2-chlorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include the corresponding triazine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced triazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethylideneamino group.
Scientific Research Applications
N-[(E)-(2-chlorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(E)-(2-chlorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[(E)-(2-chlorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine can be compared with other triazine derivatives, such as:
N-[(E)-(2-chlorophenyl)methylideneamino]pyridin-2-amine: This compound has a similar structure but lacks the piperidine and methoxy groups, which may result in different chemical and biological properties.
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]cyclopropanecarboxamide: This derivative includes a cyclopropane ring, which can influence its reactivity and stability.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
